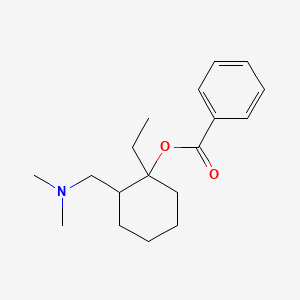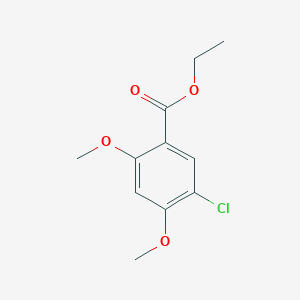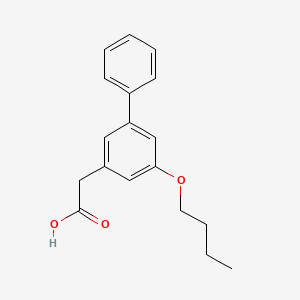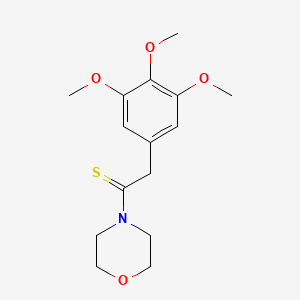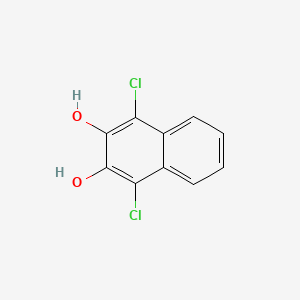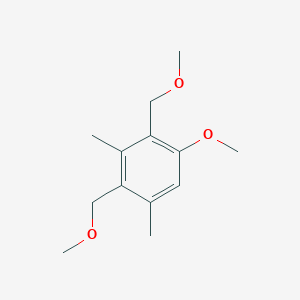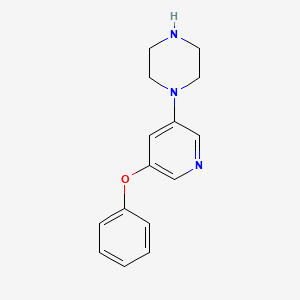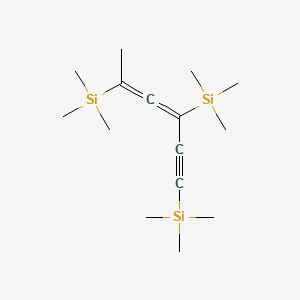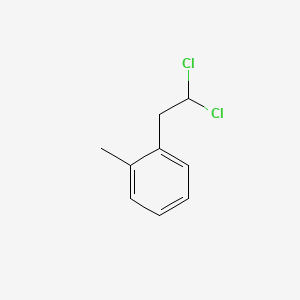
1-(2,2-Dichloroethyl)-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Dichloroethyl)-2-methylbenzene is an organic compound with the molecular formula C9H10Cl2 It is a derivative of benzene, where a 2,2-dichloroethyl group and a methyl group are attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2,2-Dichloroethyl)-2-methylbenzene can be synthesized through several methods. One common method involves the alkylation of 2-methylbenzene (toluene) with 2,2-dichloroethane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,2-Dichloroethyl)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of 2-methylbenzene derivatives with reduced chlorine content.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products
Substitution: Products include 2-methylbenzene derivatives with various substituents replacing the chlorine atoms.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include partially or fully dechlorinated 2-methylbenzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Dichloroethyl)-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2,2-Dichloroethyl)-2-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. These interactions can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,2-Dichloroethyl)benzene: Similar structure but lacks the methyl group.
2-(2,2-Dichloroethyl)-1-methylbenzene: Similar structure with different positioning of the methyl group.
1-(2,2-Dichloroethyl)-3-methylbenzene: Similar structure with the methyl group in the meta position.
Uniqueness
1-(2,2-Dichloroethyl)-2-methylbenzene is unique due to the specific positioning of the 2,2-dichloroethyl and methyl groups on the benzene ring
Eigenschaften
CAS-Nummer |
54789-14-9 |
|---|---|
Molekularformel |
C9H10Cl2 |
Molekulargewicht |
189.08 g/mol |
IUPAC-Name |
1-(2,2-dichloroethyl)-2-methylbenzene |
InChI |
InChI=1S/C9H10Cl2/c1-7-4-2-3-5-8(7)6-9(10)11/h2-5,9H,6H2,1H3 |
InChI-Schlüssel |
YLNRSLPWFACRGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1CC(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


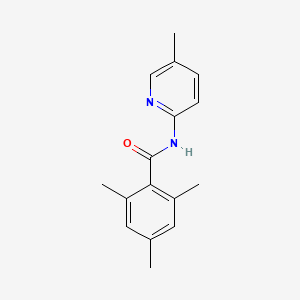
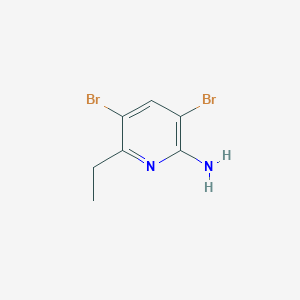
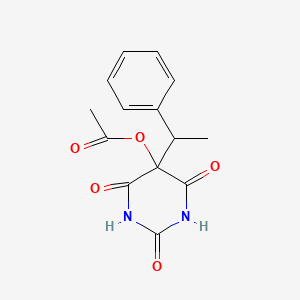
![3-(2,4-dichloro-benzyl)-5-(4-methoxy-phenyl)-3H-[1,2,3]triazol-4-ylamine](/img/structure/B13955818.png)

